NaV1.7 inhibitor-1
Overview
Description
NaV1.7 inhibitor-1 is a selective small molecule that targets the voltage-gated sodium channel NaV1.7. This channel is predominantly expressed in sensory neurons and plays a crucial role in the transmission of pain signals. The inhibition of NaV1.7 has been identified as a promising strategy for developing novel analgesic agents with fewer adverse effects compared to traditional pain medications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NaV1.7 inhibitor-1 involves multiple steps, including the formation of key intermediates through carbenoid-involved reactions. These reactions are integrated with scaffold-based screening to generate the desired inhibitor . The synthetic route typically includes:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups via substitution reactions to enhance selectivity and potency.
- Purification and characterization using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: NaV1.7 inhibitor-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups to enhance solubility and bioavailability.
Reduction: Removal of oxygen-containing groups to increase lipophilicity and membrane permeability.
Substitution: Replacement of specific atoms or groups to improve selectivity and reduce off-target effects.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced pharmacological properties, such as increased potency and selectivity .
Scientific Research Applications
NaV1.7 inhibitor-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of sodium channel inhibitors.
Biology: Investigates the role of NaV1.7 in pain pathways and sensory neuron function.
Medicine: Explores its potential as a novel analgesic agent for treating chronic pain conditions.
Industry: Utilized in the development of new pain therapeutics with improved safety profiles.
Mechanism of Action
NaV1.7 inhibitor-1 exerts its effects by binding to the voltage-sensing domain of the NaV1.7 channel. This binding stabilizes the channel in a non-conducting conformation, preventing the initiation and propagation of action potentials in sensory neurons . The inhibition of NaV1.7 reduces the transmission of pain signals, leading to analgesia .
Comparison with Similar Compounds
Aryl Sulfonamides: These compounds also target the NaV1.7 channel but may have different binding sites and mechanisms of action.
Acyl Sulfonamides: Known for their high plasma concentration and selectivity for NaV1.7.
Aminopyrazines, Pyrrolidines, Piperidines, Indazoles, Aminocyclohexanes, Tetrahydropyridines, Diarylamides, and Guanidinium Derivatives: These compounds exhibit varying degrees of potency and selectivity for NaV1.7.
Uniqueness of NaV1.7 Inhibitor-1: this compound is unique due to its high selectivity and potency for the NaV1.7 channel. It effectively blocks the channel with minimal off-target effects, making it a promising candidate for pain management .
Properties
IUPAC Name |
5-cyclopropyl-N-cyclopropylsulfonyl-2-fluoro-4-[(6-methylspiro[2.5]octan-6-yl)methoxy]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FNO4S/c1-22(6-8-23(9-7-22)10-11-23)14-29-20-13-19(24)18(12-17(20)15-2-3-15)21(26)25-30(27,28)16-4-5-16/h12-13,15-16H,2-11,14H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDXIUXAFNREKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)CC2)COC3=CC(=C(C=C3C4CC4)C(=O)NS(=O)(=O)C5CC5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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